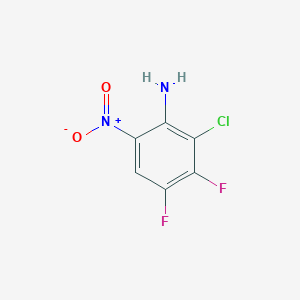

2-Chloro-3,4-difluoro-6-nitroaniline

Description

2-Chloro-3,4-difluoro-6-nitroaniline is a halogenated aromatic amine with the molecular formula C₆H₃ClF₂N₂O₂ and a molecular weight of 208.55 g/mol. Structurally, it features a nitro (-NO₂) group at position 6, a chlorine atom at position 2, and fluorine atoms at positions 3 and 4 on the benzene ring. However, synthesis challenges arise due to the steric and electronic effects of multiple halogens and the nitro group, which complicate regioselective functionalization .

Properties

IUPAC Name |

2-chloro-3,4-difluoro-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2N2O2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQYKINILGECHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Cl)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3,4-difluoro-6-nitroaniline can be synthesized through the chlorination of 4,5-difluoro-2-nitroaniline. The process involves bubbling chlorine gas into a solution of 4,5-difluoro-2-nitroaniline in acetic acid at a temperature range of 13°C to 15°C for 45 minutes. The reaction mixture is then poured into ice water and extracted with dichloromethane .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4-difluoro-6-nitroaniline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

Nucleophilic Substitution: Formation of substituted anilines.

Reduction: Formation of 2-chloro-3,4-difluoro-6-aminoaniline.

Electrophilic Substitution: Formation of further nitrated or sulfonated derivatives.

Scientific Research Applications

2-Chloro-3,4-difluoro-6-nitroaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new drugs and therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-difluoro-6-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting normal cellular functions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points: The presence of multiple electron-withdrawing groups (e.g., Cl, NO₂) increases melting points due to enhanced intermolecular forces. For example, 2-chloro-3,5-dinitroaniline has a melting point of 165°C, significantly higher than simpler nitroanilines. The target compound’s fluorine atoms may further elevate its melting point compared to methyl-substituted analogs. Methyl groups (electron-donating) in 2,4-dimethyl-6-nitroaniline reduce polarity, likely lowering its melting point relative to halogenated derivatives.

Molecular Weight and Reactivity: The target compound’s molecular weight (208.55 g/mol) is intermediate between mono-nitro and di-nitro analogs. Fluorine’s electronegativity enhances the electron-deficient nature of the aromatic ring, favoring nucleophilic substitution reactions at specific positions.

Biological Activity

2-Chloro-3,4-difluoro-6-nitroaniline (CAS Number: 112062-56-3) is an aromatic compound characterized by the presence of chlorine, fluorine, and nitro functional groups attached to an aniline ring. This unique arrangement contributes to its distinct chemical properties and potential biological activities. Recent research has indicated that this compound may possess significant antimicrobial and anticancer properties, making it a subject of interest in various scientific fields.

- Molecular Formula : C₆H₃ClF₂N₂O₂

- Molecular Weight : 196.56 g/mol

- Structure : The compound features a chlorinated and difluorinated aniline structure with a nitro group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to the reduction of its nitro group, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially disrupting normal cellular functions. The electrophilic nature of the compound allows it to form covalent bonds with nucleophilic sites in biomolecules, which may contribute to its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals or agricultural applications.

Anticancer Properties

Preliminary investigations have revealed that this compound may also possess anticancer properties. The mechanism involves the formation of reactive intermediates that can induce apoptosis in cancer cells by disrupting their metabolic processes.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This indicates a promising potential for development as a new antimicrobial agent.

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that treatment with this compound resulted in significant cell death compared to control groups. The IC50 values for different cancer cell lines were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 25 |

| A549 (lung cancer) | 30 |

These results suggest that the compound may serve as a lead candidate for further anticancer drug development .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 2,4-Difluoro-6-nitroaniline | Lacks chlorine atom | Moderate antimicrobial activity |

| 3-Chloro-2,4-difluoro-6-nitroaniline | Different positions of halogens | Limited studies available |

| 4,5-Difluoro-2-nitroaniline | Precursor in synthesis | Antimicrobial properties noted |

This comparison highlights the unique position of this compound in terms of its biological activity and structural composition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.